molecular formula C62H111N11O12 B1672227 Isocyclosporin A CAS No. 59865-16-6

Isocyclosporin A

Cat. No. B1672227
CAS RN: 59865-16-6
M. Wt: 1202.6 g/mol
InChI Key: QEKLELUAISGHEL-CGLBZJNRSA-N
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Description

Isocyclosporin A is a cyclodepsipeptide . It is an isomer of cyclosporin A that forms upon acid hydrolysis or upon ionization during mass spectrometry . The molecular formula of Isocyclosporin A is C62H111N11O12 .


Synthesis Analysis

The synthesis of Isocyclosporin A involves complex processes. The kinetics of isomerization of cyclosporin A to Isocyclosporin A were studied in various nonaqueous solvents as a function of temperature and added methanesulfonic acid . The rate of isomerization was found to be acid-catalyzed over the acid concentration range studied .


Molecular Structure Analysis

The molecular structure of Isocyclosporin A is complex. Conformer generation is disallowed due to too many atoms and too many undefined stereo centers . More detailed information about the molecular structure can be found in the paper titled "Crystal Structure and Packing of Isocyclosporin A" .


Chemical Reactions Analysis

The chemical reactivity of O-acetyl-cyclosporin A was examined to probe the governing mechanism for the isomerization of cyclosporin A. Under identical conditions, O-acetyl-cyclosporin A showed a much greater chemical stability than cyclosporin A, consistent with a mechanism involving the hydroxyoxazolidine intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isocyclosporin A are not well-described by simple structural metrics . More research is needed to fully understand these properties.

Scientific Research Applications

Immunosuppression

Isocyclosporin A, derived from Cyclosporin A, is primarily used as an immunosuppressant . It plays a crucial role in transplantation surgery to prevent organ rejection. The compound’s ability to suppress the immune response makes it invaluable in maintaining the viability of transplanted organs .

Antifungal and Antiparasitic Applications

Due to its structural similarity with Cyclosporin A, Isocyclosporin A also exhibits antifungal and antiparasitic properties . This makes it a potential candidate for treating various fungal infections and parasitic infestations .

Anti-inflammatory Properties

Isocyclosporin A has been noted for its anti-inflammatory effects . This property can be harnessed in the treatment of chronic inflammatory diseases, providing a new avenue for therapeutic intervention .

Pharmaceutical Development

As a prototype compound, Isocyclosporin A serves as a basis for the development of new pharmaceuticals. Its conformational variability contributes to its superb bioavailability despite violating Lipinski’s rule of five, which is a set of criteria for drug solubility and permeability .

Ion Mobility Mass Spectrometry

In the field of analytical chemistry, Isocyclosporin A’s unique properties are utilized in ion mobility mass spectrometry (IM-MS) . This technique allows for the separation and quantitation of cyclosporin isomers, which is essential for accurate analysis and quality control in pharmaceutical development .

NMR Spectroscopy

Isocyclosporin A is used in nuclear magnetic resonance (NMR) spectroscopy to facilitate the parallel recording of multiple cyclosporin conformers. This application is significant in structural biology and pharmaceutical research, where understanding the conformational dynamics of molecules is crucial .

Mechanism of Action

Target of Action

Isocyclosporin A is a rearranged degradation product of Cyclosporin A . Cyclosporin A is known to bind to the receptor cyclophilin-1 inside cells . This interaction forms a complex known as cyclosporine-cyclophilin . The primary role of this complex is to inhibit T cell activation , which is crucial in transplantation surgery and the treatment of various inflammatory and autoimmune conditions .

Mode of Action

The cyclosporine-cyclophilin complex inhibits calcineurin , which in turn stops the dephosphorylation and the activation of the nuclear factor of activated T-cells (NF-AT), a family of transcription factors . This inhibition prevents the transcription of interleukin-2, a cytokine responsible for the proliferation of T-lymphocytes, thus suppressing the immune response .

Biochemical Pathways

The biochemical pathways affected by Isocyclosporin A are likely similar to those affected by Cyclosporin A due to their structural similarity. Cyclosporin A primarily affects the calcineurin pathway . By inhibiting calcineurin, it prevents the activation of NF-AT transcription factors, thereby suppressing the production of interleukin-2 and the subsequent proliferation of T-lymphocytes .

Pharmacokinetics

Cyclosporin a, from which isocyclosporin a is derived, is known for its superb bioavailability due to its conformational variability . It is absorbed slowly and incompletely, predominantly in the upper part of the small intestine . The absorption half-life measured ranged from 0.5 to 2 hours .

Result of Action

Given its structural similarity to cyclosporin a, it can be inferred that isocyclosporin a may also suppress the immune response by inhibiting t cell activation . This makes it potentially useful in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .

Action Environment

The action of Isocyclosporin A is influenced by environmental factors. For instance, in protic solutions, isomerization occurs over several hours, contributing significantly to the degradation of Cyclosporin A to Isocyclosporin A . This rearrangement has also been observed in the gas phase, specifically on a millisecond time scale when analyzing singly protonated molecules of Cyclosporin A with an ion trap or quadrupole mass analyzers .

Safety and Hazards

Isocyclosporin A is harmful if swallowed and may cause cancer. It may also cause harm to breast-fed children . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Cyclosporins, including Isocyclosporin A, are natural or synthetic undecapeptides with a wide range of actual and potential pharmaceutical applications . Future research could focus on the conformation-dependent permeability of cyclosporins and similar compounds . Current knowledge gaps in the literature and recommendations regarding future avenues of exploration are discussed in the paper titled "Cyclosporin Structure and Permeability: From A to Z and Beyond" .

properties

IUPAC Name

30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52-50(63-18)56(78)66-43(26-2)58(80)68(19)33-48(74)69(20)44(29-34(3)4)55(77)67-49(38(11)12)61(83)70(21)45(30-35(5)6)54(76)64-41(16)53(75)65-42(17)57(79)71(22)46(31-36(7)8)59(81)72(23)47(32-37(9)10)60(82)73(24)51(39(13)14)62(84)85-52/h25,27,34-47,49-52,63H,26,28-33H2,1-24H3,(H,64,76)(H,65,75)(H,66,78)(H,67,77)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKLELUAISGHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1202.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3081526

CAS RN

59865-16-6
Record name Isocyclosporin A
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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